Cyclooctane

Conformational Analysis Ring Strain Medium-Sized Rings

Cyclooctane (CAS 292-64-8) is the sole eight-membered cycloalkane for reliable suberic acid and nylon 6-8 monomer synthesis. Its dominant boat-chair conformation (~95%) and ~9.7 kcal/mol strain energy drive unique reaction kinetics, making it irreplaceable by cyclohexane or cyclodecane. Superior acoustic property yields in microcapsule production further validate its process-critical role. Procure this colorless liquid for R&D and scale-up where C8 ring chemistry is non-negotiable.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 292-64-8
Cat. No. B165968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctane
CAS292-64-8
Synonyms1,2-cyclooctane
cyclooctane
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESC1CCCCCCC1
InChIInChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2
InChIKeyWJTCGQSWYFHTAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.04e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Cyclooctane (CAS 292-64-8): Procurement-Relevant Physical and Structural Baseline


Cyclooctane (CAS 292-64-8) is an eight-membered cycloalkane (C₈H₁₆) that exists as a colorless liquid at ambient temperature, with a melting point between 10–14 °C and a boiling point of approximately 150–152 °C [1]. Its density is reported as 0.834 g/mL at 25 °C [1]. As a prototypical medium-sized ring, it possesses a total strain energy of ~9.7 kcal/mol, a property that arises from transannular steric interactions and torsional strain, which fundamentally differentiates it from both smaller and larger cycloalkanes .

Cyclooctane: Why In-Class Substitution Is Not Straightforward


Despite belonging to the same cycloalkane homologous series, cyclooctane cannot be directly substituted by its immediate neighbors (cycloheptane or cyclodecane) or by the unstrained cyclohexane without altering critical outcomes. The presence of significant transannular strain in the eight-membered ring (~9.7 kcal/mol total strain energy) imposes unique conformational dynamics, including a dominant boat-chair conformation (~95% at room temperature) and a complex pseudorotational landscape [1][2]. These structural features directly impact its density, vapor pressure, and reactivity profile—for instance, its reaction rate with OH radicals (13.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) is intermediate between that of cycloheptane and cyclodecane [3]. Consequently, any application relying on these specific physical or kinetic properties will not be reliably replicated by a different ring size [2].

Cyclooctane (292-64-8): Quantifiable Differentiation from Close Analogs


Strain Energy as a Predictive Differentiator for Reactivity and Conformational Dynamics

Cyclooctane exhibits a total strain energy of 9.7 kcal/mol, which is significantly higher than that of cycloheptane (6.2 kcal/mol) and cyclohexane (0 kcal/mol), but lower than that of cyclodecane (12.0 kcal/mol) . This intermediate strain value arises from a combination of transannular steric crowding and torsional strain, which directly influences its conformational behavior—specifically, the dominance of the boat-chair conformation (~95% at room temperature) and a low-energy pseudorotation barrier of ~14 kJ/mol [1].

Conformational Analysis Ring Strain Medium-Sized Rings Thermodynamics

Kinetic Reactivity with Atmospheric Oxidants: OH Radical Rate Constants

The rate constant for the gas-phase reaction of cyclooctane with OH radicals at 298 ± 2 K is 13.5 ± 0.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, placing it between the values for cycloheptane (11.0 ± 0.4) and cyclodecane (15.9 ± 0.5) [1]. This trend reflects the increasing number of abstractable hydrogen atoms and the conformational accessibility of the ring. In contrast, the reaction with Cl atoms yields a rate constant of 4.57 ± 0.15 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, again intermediate between cycloheptane (4.22 ± 0.15) and cyclodecane (5.13 ± 0.15) [2].

Atmospheric Chemistry Reaction Kinetics Environmental Fate Rate Constants

Physical Property Differentiation: Boiling Point, Density, and Flash Point

Cyclooctane possesses a boiling point of 150–152 °C and a density of 0.834 g/mL at 25 °C [1]. Compared to its immediate homologs, it exhibits a boiling point increase of ~33 °C relative to cycloheptane (118.4 °C) and a decrease of ~50 °C relative to cyclodecane (201 °C) . Its density is also intermediate (cycloheptane: ~0.81 g/mL; cyclodecane: ~0.871 g/mL). The flash point of cyclooctane is 28 °C (closed cup), which is notably higher than that of cycloheptane (6 °C) but lower than that of cyclodecane (65 °C) . Its vapor pressure at 37.7 °C is 2.13 kPa, while cycloheptane exhibits a vapor pressure of 44 mmHg (~5.87 kPa) at the same temperature [2].

Physical Chemistry Solvent Selection Process Engineering Safety

Performance in Solvent-Based Microencapsulation Processes

In the preparation of air-filled polymeric microcapsules, cyclooctane was directly compared to cyclohexane and (-)-camphene as the organic phase solvent [1]. Cyclooctane was selected as a replacement for (-)-camphene due to its wider liquid temperature range (melting point ~14 °C vs. >30 °C for (-)-camphene), enabling more robust industrial processing [1]. When compared to cyclohexane, cyclooctane produced microcapsule suspensions with improved acoustic attenuation at 3.5 MHz and higher particle volume concentration per amount of polymer [1]. The study quantitatively demonstrated that cyclooctane-based formulations provided enhanced yields relative to cyclohexane under identical freeze-drying conditions [1].

Microencapsulation Ultrasound Contrast Agents Solvent Engineering Polymer Science

Cyclooctane (292-64-8): Differentiated Application Scenarios Supported by Evidence


Precursor for Nylon 6-8 and Specialty Polyamides

Cyclooctane is a key intermediate in the production of suberic acid (octanedioic acid), which is subsequently used to manufacture nylon 6-8 [1]. This polyamide possesses distinct properties compared to nylons derived from cyclohexane (nylon 6, nylon 6,6) or other cyclic precursors. The specific ring size of cyclooctane directly dictates the chain length and structure of the resulting polymer, making it irreplaceable for synthesizing this specific nylon grade. Procurement is driven by the need for the C8 monomer unit, not a generic cycloalkane [2].

Specialty Solvent for Microencapsulation and Polymer Processing

Based on direct comparative evidence, cyclooctane is a preferred solvent for the production of air-filled polymeric microcapsules used as ultrasound contrast agents [3]. Its liquid range, which extends below typical room temperature (melting point ~14 °C), provides a significant process advantage over solvents like (-)-camphene (mp >30 °C) and tricyclene. Furthermore, when compared head-to-head with cyclohexane, cyclooctane yields microcapsules with superior acoustic properties and improved particle yield [3]. For formulators, this translates to a more robust and efficient manufacturing process.

Reference Standard for Medium-Ring Conformational Analysis and Computational Modeling

Cyclooctane is the archetypal eight-membered ring and serves as the primary reference for understanding medium-ring conformational dynamics, including transannular strain and pseudorotation [4]. Its well-characterized NMR spectra and computationally mapped potential energy surface (PES) make it essential for calibrating force fields and validating new computational methods for cyclic systems. Researchers procuring cyclooctane for this purpose require a compound with precisely defined conformational populations (e.g., ~95% boat-chair, ~5% crown family at room temperature) that cannot be substituted by cycloheptane or cyclodecane, which have entirely different conformational landscapes [5].

Model Compound for Medium-Sized Ring Reactivity and Atmospheric Chemistry Studies

Due to its intermediate ring strain and well-defined kinetic behavior, cyclooctane is used as a model compound to investigate the reactivity of medium-sized cycloalkanes with atmospheric oxidants (OH radicals, Cl atoms) [6][7]. Its rate constants (e.g., k_OH = 13.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) are distinct from both smaller (cycloheptane) and larger (cyclodecane) rings, allowing researchers to isolate and study ring-size effects on reaction mechanisms and product distributions. Substitution with a different cycloalkane would invalidate the comparative framework of such studies.

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